NIR178, also known as taminadenant or PBF509, is a small-molecule compound that acts as a selective antagonist of the adenosine A2A receptor. This receptor plays a significant role in the immunosuppressive mechanisms within the tumor microenvironment, particularly in non-small cell lung cancer. By inhibiting this receptor, NIR178 aims to enhance the immune response against tumors, making it a potential candidate for cancer immunotherapy.
NIR178 is classified as an adenosine A2A receptor antagonist. It has been developed for its potential applications in oncology, specifically targeting the adenosine pathway that contributes to tumor immune evasion. The compound has undergone various phases of clinical trials to assess its safety and efficacy in treating advanced non-small cell lung cancer.
The synthesis of NIR178 involves several steps typical of small-molecule drug development. While specific synthetic routes may vary, they generally include:
The technical details of these methods often require optimization to enhance yield and selectivity towards the desired product.
NIR178 has a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula and structural data are crucial for understanding its interaction with biological targets:
Structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the precise arrangement of atoms within the molecule.
NIR178 undergoes various chemical reactions that are pertinent to its pharmacological activity:
The mechanism of action of NIR178 revolves around its antagonistic effect on the adenosine A2A receptor:
Data from clinical trials indicate a correlation between NIR178 administration and improved patient responses in terms of tumor growth reduction.
Understanding the physical and chemical properties of NIR178 is essential for its application in therapeutic settings:
These properties are typically determined through standardized laboratory tests.
NIR178 has several promising applications in scientific research and clinical practice:
A2AR, a Gs protein-coupled receptor, is expressed on multiple immune cell populations, including cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and regulatory T cells (Tregs). Adenosine binding induces several immunosuppressive effects:
Preclinical studies confirm that genetic knockout of A2AR enhances T-cell-mediated tumor rejection. Pharmacological A2AR antagonists like NIR178 replicate this effect, reversing adenosine-induced immune paralysis [10].
Table 1: Key Immunosuppressive Effects of A2AR Activation in the TME
Immune Cell Type | Functional Change | Downstream Effect |
---|---|---|
CD8+ T cells | ↓ IFN-γ, ↓ IL-2 | Reduced tumor cell killing |
NK cells | ↓ Granzyme B production | Impaired cytotoxic activity |
Tregs | ↑ Foxp3 expression, ↑ IL-10 | Enhanced suppression of effector T cells |
Hypoxia, a hallmark of solid tumors, orchestrates adenosine accumulation through multifaceted mechanisms:
■ Metabolic Reprogramming
Hypoxia-inducible factor-1α (HIF-1α) upregulates ectonucleotidases CD39 and CD73:
■ pH and Metabolic Shifts
Hypoxic regions exhibit acidic pH, inhibiting adenosine deaminase (ADA) and adenosine kinase (AK)—enzymes responsible for adenosine breakdown. This creates a self-reinforcing "adenosine halo" [6] [7].
■ Immune Cell Recruitment
Hypoxia induces stromal cell-derived factor-1α (SDF1α), recruiting myeloid-derived suppressor cells (MDSCs) and Tregs. These cells further produce immunosuppressive cytokines (e.g., IL-10) and express CD39/CD73, amplifying adenosine production [4] [7].
Fig. 1: Adenosine Metabolism in Hypoxic TME
Hypoxia → HIF-1α ↑ → CD39/CD73 ↑ → ATP → AMP → Adenosine ↓ Acidic pH → ADA/AK ↓ → Adenosine accumulation ↓ A2AR signaling → Immunosuppression
A2AR blockade with NIR178 offers distinct advantages:
■ Mechanistic Potency
NIR178 is a highly selective, orally bioavailable A2AR antagonist with KB values of 72.8 nM (cAMP inhibition) and 8.2 nM (impedance responses). It reverses adenosine-mediated cAMP accumulation, restoring T-cell activation and cytokine production [1] [8].
■ Preclinical Efficacy
■ Clinical Translation
A phase I trial (NCT02403193) in advanced NSCLC patients demonstrated:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7